molecular formula C11H6N2O2 B3369365 2-Cyano-8-nitronaphthalene CAS No. 23245-68-3

2-Cyano-8-nitronaphthalene

Cat. No.: B3369365
CAS No.: 23245-68-3
M. Wt: 198.18 g/mol
InChI Key: XUTQMQLDLOCRRS-UHFFFAOYSA-N
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Description

2-Cyano-8-nitronaphthalene is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of both a cyano group (-CN) and a nitro group (-NO2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-8-nitronaphthalene typically involves the nitration of 2-cyanonaphthalene. One common method includes the reaction of 2-cyanonaphthalene with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the naphthalene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also explored to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-8-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like potassium hydroxide (KOH).

Major Products:

Scientific Research Applications

2-Cyano-8-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-8-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biological studies .

Comparison with Similar Compounds

    2-Nitronaphthalene: Similar in structure but lacks the cyano group.

    8-Nitronaphthalene: Similar in structure but lacks the cyano group.

    2-Cyano-1-nitronaphthalene: Similar but with the nitro group at a different position.

Uniqueness: 2-Cyano-8-nitronaphthalene is unique due to the presence of both the cyano and nitro groups at specific positions on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-nitronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-4-5-9-2-1-3-11(13(14)15)10(9)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQMQLDLOCRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476699
Record name 2-Cyano-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23245-68-3
Record name 2-Cyano-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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